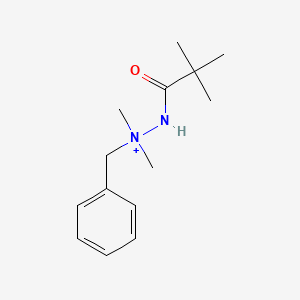![molecular formula C9H8N6 B14691451 1,3,5-Triazino[1,2-b]indazole-2,4-diamine CAS No. 32672-35-8](/img/structure/B14691451.png)
1,3,5-Triazino[1,2-b]indazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazino[1,2-b]indazole-2,4-diamine is a heterocyclic compound that belongs to the class of triazines fused with indazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which combines the triazine and indazole moieties, imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazino[1,2-b]indazole-2,4-diamine typically involves the condensation of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with various reagents such as ammonia, hydrazine hydrate, and semicarbazide HCl in different media to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazino[1,2-b]indazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl chloroformate, maleic anhydride, and phenyl isothiocyanate . Reaction conditions often involve refluxing in solvents such as dioxane, ethanol, and glacial acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include various substituted triazino-indole derivatives, such as ethyl (4-amino-4H-[1,2,4]triazino[5,6-b]indol-3-yl)(cyano)acetate and ethyl 2-amino-1H-pyrazolo[5’,1’:3,4][1,2,4]triazino-[5,6-b]indole-3-carboxylate .
Scientific Research Applications
1,3,5-Triazino[1,2-b]indazole-2,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1,3,5-Triazino[1,2-b]indazole-2,4-diamine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3,5-Triazino[1,2-b]indazole-2,4-diamine include:
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share a similar triazino-indole structure and exhibit comparable chemical and biological properties.
3,5-Diamino-1,2,4-triazole: This compound has a triazole ring and is used in similar applications.
Uniqueness
This compound is unique due to its fused triazine and indazole structure, which imparts distinctive chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
32672-35-8 |
|---|---|
Molecular Formula |
C9H8N6 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
[1,3,5]triazino[1,2-b]indazole-2,4-diamine |
InChI |
InChI=1S/C9H8N6/c10-8-12-7-5-3-1-2-4-6(5)14-15(7)9(11)13-8/h1-4H,(H4,10,11,12,13) |
InChI Key |
VURJEBBUUKZCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3N=C(N=C(N3N=C2C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
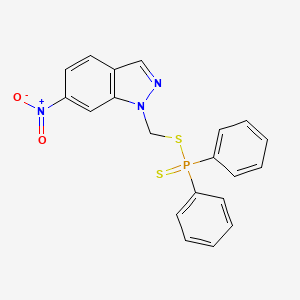
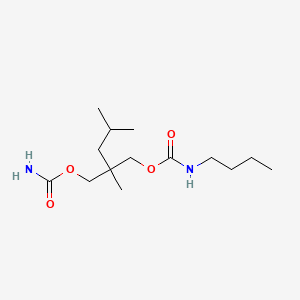
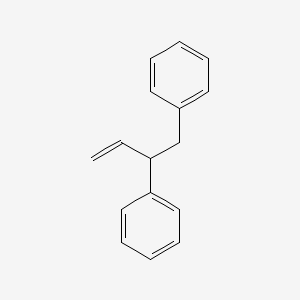


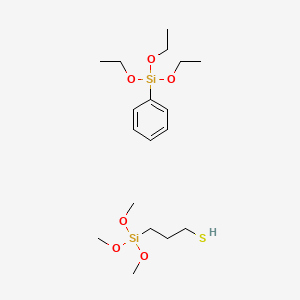

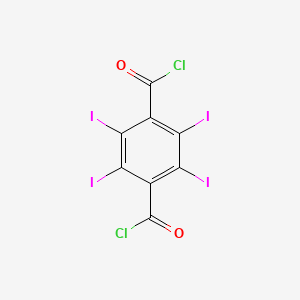
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)

